molecular formula C8H12Br2Cl2N2 B13046543 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl

1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13046543
M. Wt: 366.91 g/mol
InChI Key: XUBXGWVANHVIOI-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H12Br2Cl2N2. It is a derivative of ethane-1,2-diamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of phenyl ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH(NH}_2\text{)}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{CH}_2\text{CH(NH}_2\text{)}_2 ]

The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amine groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dibromophenyl)ethane-1,2-diamine
  • 1-(2,4-Dibromophenyl)ethane-1,2-diamine
  • 1-(3,5-Dichlorophenyl)ethane-1,2-diamine

Uniqueness

1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H12Br2Cl2N2

Molecular Weight

366.91 g/mol

IUPAC Name

1-(3,5-dibromophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10Br2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H

InChI Key

XUBXGWVANHVIOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CN)N.Cl.Cl

Origin of Product

United States

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